

Application Notes: LPT99 Formulation with Poloxamer 407 for Sustained Otoprotective Release

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Compound of Interest

Compound Name: LPT99

Cat. No.: B10854259

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Audience: Researchers, scientists, and drug development professionals.

Introduction **LPT99** is a second-generation small molecule inhibitor of the Apoptotic Protease Activating Factor 1 (APAF-1).[1] It is under investigation for its otoprotective potential against hearing loss induced by chemotherapeutic agents like cisplatin.[1][2] Cisplatin-induced ototoxicity is a significant, often irreversible, side effect that limits its clinical use and severely impacts patient quality of life.[1][3] The mechanism involves the induction of apoptosis in the sensory hair cells of the cochlea.[1][4] **LPT99** intervenes in this apoptotic pathway. To maximize its therapeutic effect and minimize systemic exposure, a local, sustained-release formulation is desirable.

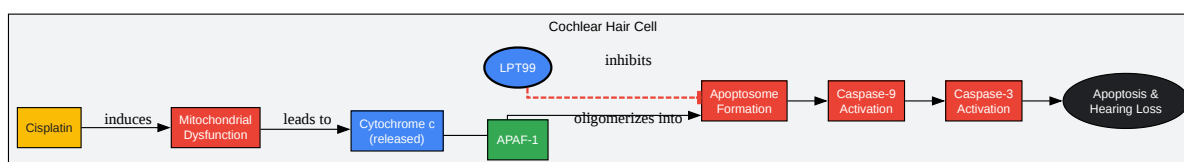
Poloxamer 407 (P407) is a biocompatible, FDA-approved polymer well-suited for this purpose.[5] It exhibits thermo-reversible gelation, meaning it is a liquid at refrigerated temperatures (allowing for easy administration) and forms a viscous gel at body temperature, creating an in situ drug depot for prolonged release.[6][7][8] This application note details the formulation of **LPT99** with Poloxamer 407 for sustained intratympanic delivery and provides relevant characterization and evaluation protocols based on preclinical studies.

Mechanism of Action and Therapeutic Rationale

Cisplatin induces ototoxicity primarily by generating reactive oxygen species (ROS) and causing mitochondrial dysfunction within cochlear hair cells.[1][4] This triggers the release of

cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, initiating the formation of a multiprotein complex called the apoptosome.[1] The apoptosome recruits and activates procaspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell death of essential hair cells and subsequent hearing loss.[1]

LPT99 acts as a direct antagonist to APAF-1, preventing the formation of the apoptosome and thereby inhibiting the downstream activation of the caspase cascade.[1][9] Local delivery of **LPT99** to the inner ear using a Poloxamer 407 hydrogel ensures a sustained local concentration of the inhibitor at the target site, offering prolonged protection without interfering with the systemic antineoplastic activity of cisplatin.[1]



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Caption: LPT99 signaling pathway in cisplatin-induced ototoxicity.

Formulation and Data

Poloxamer 407 Hydrogel Properties

Poloxamer 407 is a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO). Its key characteristic is a concentration-dependent sol-gel transition temperature (Tsol-gel).[10] Below the Tsol-gel, it is a solution; above it, the polymer chains self-assemble into micelles that pack into a gel lattice.[11] The properties of the hydrogel can be modulated by altering the P407 concentration or by including additives.[5][12]

Table 1: Physicochemical Properties of Poloxamer 407 Hydrogels

P407 Conc. (% w/w)	Additive(s)	Tsol-gel (°C)	Viscosity (at 37°C)	Key Finding	Reference
18.0	None	32.6	High	Tsol-gel is inversely proportional to P407 concentration.	[10]
20.0	None	21.9	Higher	An ideal Tsol-gel for injectables is between room and body temp.	[13]
20.5	None	29.8	High	-	[10]
25-35	None	Decreases with conc.	Increases with conc.	Increasing polymer concentration reduces drug release rates.	[12]
20.0	P188 (various ratios)	28.1 - 74.7	Modulated	P188 is often added to increase the Tsol-gel to a suitable range.	[5]

| 18.0 | Hyaluronic Acid (1%) | ~32 | Increased | Additives can enhance mucoadhesion and modify release. |[10] |

LPT99 / Poloxamer 407 Formulation Data

Preclinical studies have successfully used a Poloxamer 407-based hydrogel for the sustained intratympanic delivery of **LPT99**.[\[1\]](#)

Table 2: **LPT99**/P407 Formulation Used in Preclinical Rat Model

Component	Concentration / Details	Purpose	Reference
LPT99	50, 100, and 478 μ M	Active Pharmaceutical Ingredient (APAF-1 Inhibitor)	[1]
Poloxamer 407	Not specified, but suitable for in situ gelling	Thermo-responsive, sustained-release vehicle	[1][14]

| Administration | Intratympanic injection | Local delivery to the cochlea |[1] |

In Vivo Efficacy Data

The efficacy of the **LPT99**/P407 formulation was evaluated in a rat model of cisplatin-induced hearing loss.[1] Auditory Brainstem Response (ABR) was used to measure hearing thresholds before and after treatment. A lower threshold shift indicates better protection.

Table 3: Otoprotective Efficacy of **LPT99**/P407 Gel in Cisplatin-Treated Rats

Treatment Group	ABR Threshold Shift (dB SPL) vs. Cisplatin-Only	% of Animals with Normal Hearing	Key Finding	Reference
Cisplatin Only	Baseline (High Shift)	14%	Cisplatin causes significant hearing loss.	[1]
+ 50 μ M LPT99	Significant reduction	50%	LPT99 provides dose-dependent protection.	[1]
+ 100 μ M LPT99	~50-60% reduction across frequencies	58%	A dose between 100-478 μ M offered the best protection.	[1]
+ 478 μ M LPT99	Significant reduction	70%	The formulation significantly preserved cochlear structures.	[1][14]

(Data summarized from Varela-Moreira et al., 2021)[1]

Protocols

The following protocols provide a general framework for the preparation, characterization, and evaluation of an **LPT99**-Poloxamer 407 formulation.

Protocol 1: Preparation of LPT99-Poloxamer 407 Hydrogel

This protocol is based on the widely used "cold method" for dissolving poloxamers.[13][15][16]

Materials:

- Poloxamer 407 (P407) powder
- **LPT99**
- Sterile, cold (4°C) phosphate-buffered saline (PBS) or other aqueous vehicle
- Sterile magnetic stir bar and beaker
- Calibrated magnetic stir plate in a cold room or on ice

Procedure:

- Calculate the required amount of P407 powder to achieve the desired final concentration (e.g., 18-25% w/w).
- Weigh the calculated amount of P407 and slowly sprinkle it onto the surface of the cold (4°C) aqueous vehicle in a beaker. Avoid clumping.
- Add a sterile magnetic stir bar.
- Place the beaker on a magnetic stir plate in a cold environment (e.g., 4°C cold room or surrounded by ice).
- Stir the solution slowly and continuously to prevent foaming.[15] Continue stirring overnight or until the P407 is completely dissolved and a clear, homogenous solution is formed.
- Once the polymer is fully dissolved, weigh the required amount of **LPT99** to achieve the target molarity (e.g., 100 µM) and add it to the cold P407 solution.
- Continue stirring in the cold until the **LPT99** is completely dissolved.
- Store the final formulation at 4°C. The formulation should be a clear, injectable liquid at this temperature.

Protocol 2: Physicochemical Characterization

2.1 Gelation Temperature (Tsol-gel) Determination The tube inversion method is a simple and common way to determine Tsol-gel.[16]

- Transfer 1-2 mL of the **LPT99**/P407 solution into a small glass vial.
- Place the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 10°C).
- Increase the temperature slowly, in increments of 1-2°C, allowing the sample to equilibrate for 5 minutes at each step.
- After each equilibration, invert the vial 90°.
- The Tsol-gel is the temperature at which the solution no longer flows upon inversion.[16]

2.2 Rheological Analysis Rheology provides detailed information on the viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the gel.

- Use a rheometer equipped with a temperature control unit.
- Apply a sample of the cold **LPT99**/P407 solution to the rheometer plate.
- Perform an oscillatory temperature sweep, gradually increasing the temperature from cold (e.g., 15°C) to above body temperature (e.g., 40°C).
- The Tsol-gel can be defined as the temperature at which the storage modulus (G') equals the loss modulus (G'').[12]
- Measure the viscosity at a constant temperature (e.g., 37°C) to characterize the gel's consistency under physiological conditions.

2.3 In Vitro Drug Release Study This protocol uses a dialysis membrane method to simulate drug release.[17]

- Prepare a dialysis bag (e.g., with a 12-14 kDa MWCO) and soak it according to the manufacturer's instructions.
- Accurately measure a known volume (e.g., 1 mL) of the cold **LPT99**/P407 formulation and place it inside the dialysis bag. Seal the bag securely.

- Submerge the sealed bag in a vessel containing a known volume of release medium (e.g., 50 mL of PBS at pH 7.4).
- Place the entire setup in a shaking water bath maintained at 37°C to ensure gelation and simulate physiological conditions.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the concentration of **LPT99** in the withdrawn samples using a validated analytical method (e.g., HPLC-UV).
- Calculate the cumulative percentage of **LPT99** released over time.

Protocol 3: In Vivo Efficacy Assessment (Rat Model)

This protocol is a summary of the methods used to evaluate the otoprotective effects of the **LPT99/P407** formulation.[\[1\]](#)[\[18\]](#)[\[19\]](#)

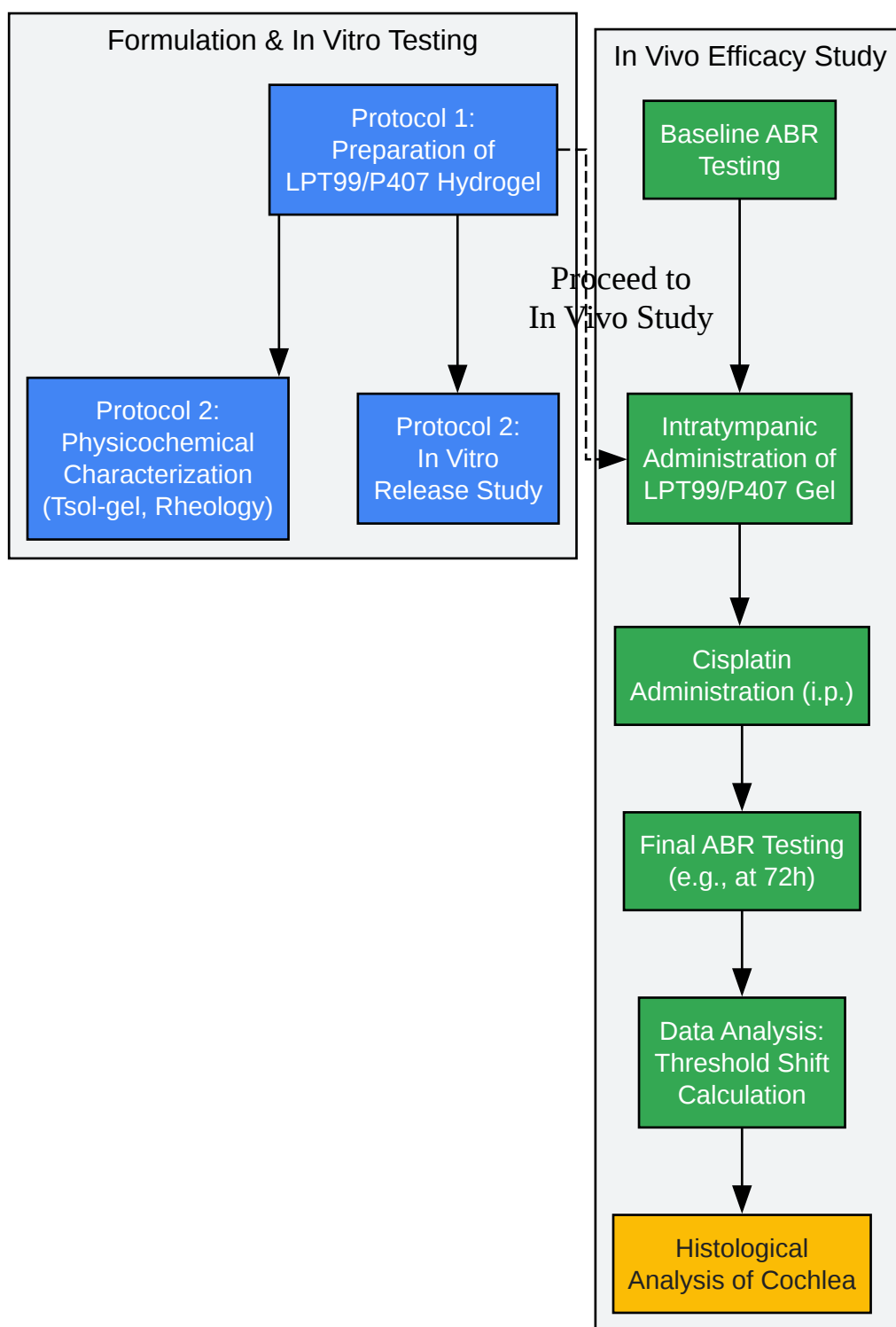
Animal Model:

- Sprague-Dawley or Wistar rats.[\[18\]](#)[\[19\]](#)

Procedure:

- Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem Response (ABR) tests to determine pre-treatment hearing thresholds across a range of frequencies (e.g., click, 8, 16, 32 kHz).[\[20\]](#)
- Formulation Administration: Under anesthesia, administer a defined volume of the cold **LPT99/P407** formulation (or vehicle control) via intratympanic injection.
- Cisplatin Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 10-14 mg/kg) to induce ototoxicity.[\[1\]](#)[\[19\]](#)

- Post-Treatment Auditory Testing: After a set period (e.g., 72 hours), re-anesthetize the animals and perform a final ABR test to measure post-treatment hearing thresholds.[1][18]
- Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from the final threshold for each animal. Compare the threshold shifts between the **LPT99**-treated groups and the cisplatin-only control group.
- Histology (Optional): Following the final ABR, perfuse the animals and collect the cochleae for histological analysis to assess the preservation of outer hair cells (OHCs) and other cochlear structures.[1][14]



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Caption: Experimental workflow for **LPT99/P407** formulation and evaluation.

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